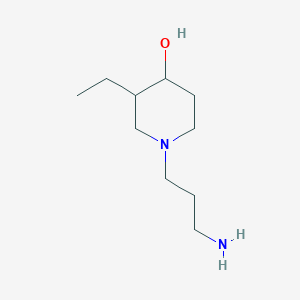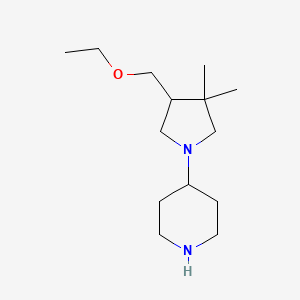![molecular formula C10H13Cl2N3O B1479181 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one CAS No. 2091119-34-3](/img/structure/B1479181.png)
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemistry of Pyrazolines
The compound under discussion falls into the broader category of pyrazoline and imidazole derivatives, which have been extensively studied for their unique chemical properties and synthetic applications. Baumstark et al. (2013) reviewed contributions to the synthesis and chemistry of hexasubstituted pyrazolines, emphasizing the development of synthetic routes that provide key starting materials for the synthesis of highly substituted pyrazolines. Such derivatives have been utilized in the facile synthesis of hexasubstituted cyclopropanes and as effective oxygen-atom transfer reagents, highlighting their versatility in synthetic organic chemistry (Baumstark, Vásquez, & Mctush-Camp, 2013).
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , has been identified as a privileged heterocycle in drug discovery, displaying a broad range of medicinal properties such as anticancer, anti-infectious, and anti-inflammatory activities. Cherukupalli et al. (2017) outlined the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives, revealing significant biological properties alongside structure-activity relationship (SAR) studies. This underscores the potential of such compounds in the development of drug-like candidates for various disease targets (Cherukupalli et al., 2017).
Organocatalysis in Heterocyclic Synthesis
Heterocyclic compounds, including those derived from pyrazines and imidazoles, serve as foundational elements in the majority of pharmaceuticals and drug-candidate molecules. Organocatalytic approaches have been explored for the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds that underscores the importance of incorporating pyrazine and imidazole fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. This review by Lipunova et al. (2018) provides insights into the luminescent properties and applications of these heterocycles in photo- and electroluminescence, illustrating their potential in the development of advanced materials (Lipunova et al., 2018).
Propriétés
IUPAC Name |
2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-2-7(11)10(16)14-3-4-15-8(12)5-13-9(15)6-14/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYOXSRISHWWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)




![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)


![1-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479120.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1479121.png)